![molecular formula C11H14O2 B1450137 {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol CAS No. 569361-03-1](/img/structure/B1450137.png)
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Vue d'ensemble
Description
The compound “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” is also known as [(2-Methyl-2-propen-1-yl)oxy]benzene . It has a molecular formula of C10H12O and a molecular mass of 148.20 .
Molecular Structure Analysis
The molecular structure of “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” can be represented by its molecular formula, C10H12O . More detailed structural information might be available in specialized databases or scientific literature.Applications De Recherche Scientifique
1. Solvatochromic Phenolates Research
A study by Nandi et al. (2012) involved the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenols. These compounds exhibited solvatochromism, a phenomenon where a substance changes color due to solvent polarity changes. Such compounds are instrumental in investigating solvent mixtures and understanding solute-solvent interactions (Nandi et al., 2012).
2. Catalysis and Chemical Synthesis
In a study by Sarki et al. (2021), methanol was utilized as both a hydrogen source and a C1 synthon in organic synthesis, showing its importance in the creation of complex chemical structures. This demonstrates methanol's significant role in chemical reactions and its potential in advancing catalytic methods and synthesis (Sarki et al., 2021).
3. Mechanistic Analysis in Organic Reactions
A 2020 study by Kaithal et al. focused on the β-methylation of alcohols with methanol. They conducted a detailed mechanistic analysis to understand the process better. Such studies help in elucidating reaction pathways and optimizing catalytic systems (Kaithal et al., 2020).
4. Hydrogen Donor Applications
A paper by Smith and Maitlis (1985) explored methanol's role as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This highlights the versatility of methanol in various organic transformations and its potential in sustainable chemistry applications (Smith & Maitlis, 1985).
5. Photolysis and Product Formation
Prager and Smith (1994) investigated the photolysis of phenyldisic acids in methanol, leading to unique product formation. Such studies are vital for understanding reaction mechanisms under light exposure, which can be crucial in photochemical processes and material science (Prager & Smith, 1994).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFXNDASQMBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651090 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol | |
CAS RN |
569361-03-1 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



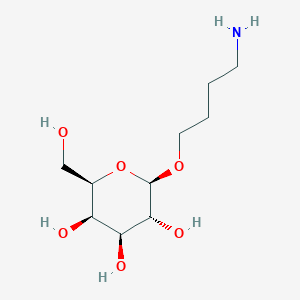
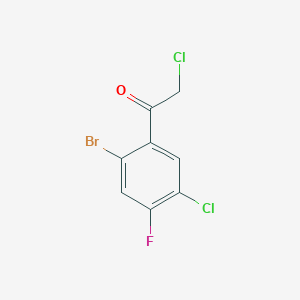


![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)
![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)
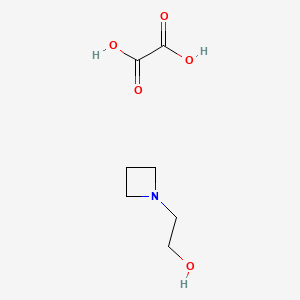


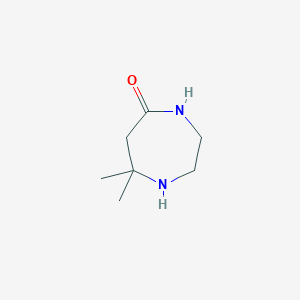
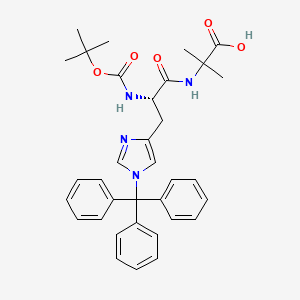
![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)